

High-performance liquid chromatography (HPLC) methods for Lapdap analysis in plasma

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Application Notes and Protocols for Lamotrigine Analysis in Plasma by HPLC Introduction

This document provides detailed application notes and protocols for the quantitative analysis of Lamotrigine (LTG) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. Lamotrigine is an anti-epileptic drug for which therapeutic drug monitoring is often performed to optimize treatment and minimize adverse effects.[1][2] The methods described herein are intended for researchers, scientists, and drug development professionals. Two common sample preparation techniques are presented: protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation

This method offers a simple and rapid procedure for the extraction of Lamotrigine from plasma samples.

Experimental Protocol

- 1. Materials and Reagents:
- Lamotrigine reference standard



- Chlorzoxazone (Internal Standard IS)
- Methanol (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)
- Human plasma (drug-free)
- 2. Instrumentation:
- HPLC system with UV detector
- Analytical column: Diamonsil C18 (150mm × 4.6mm, 5μm)[3]
- Centrifuge
- Vortex mixer
- 3. Preparation of Solutions:
- Mobile Phase: Prepare a mixture of 0.1% trifluoroacetic acid in water and methanol in a 59:41 (v/v) ratio.[3]
- Stock Solution of Lamotrigine (1000 μg/mL): Accurately weigh 10 mg of Lamotrigine reference standard and dissolve it in a 10 mL volumetric flask with methanol.[3]
- Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50 μg/mL.[3]
- Internal Standard Stock Solution: Prepare a stock solution of Chlorzoxazone in methanol.
- 4. Sample Preparation:
- Pipette 200 μL of plasma into a microcentrifuge tube.
- Add a known amount of the internal standard.



- Add 600 μL of methanol to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.

• Collect the supernatant and inject 20 µL into the HPLC system.[3]

Chromatographic Conditions

Parameter	Condition
Column	Diamonsil C18 (150mm × 4.6mm, 5μm)[3]
Mobile Phase	0.1% Trifluoroacetic acid in water : Methanol (59:41, v/v)[3]
Flow Rate	1.5 mL/min[3]
Injection Volume	20 μL[3]
Column Temperature	40°C[3]
Detection Wavelength	260 nm[3]
Run Time	Approximately 15 minutes[3]

Method Validation Summary

Parameter	Result
Linearity Range	1.0 - 50 μg/mL (r² = 0.9961)[3]
Lower Limit of Quantification (LLOQ)	1.0 μg/mL[3]
Intra-day Precision (%RSD)	< 4%[3]
Inter-day Precision (%RSD)	< 4%[3]
Accuracy	99.7% to 103.6%[3]
Recovery	> 83%[3]



Method 2: Liquid-Liquid Extraction

This method provides a cleaner extract by separating the drug from endogenous plasma components.

Experimental Protocol

- 1. Materials and Reagents:
- Lamotrigine reference standard
- Chloramphenicol (Internal Standard IS)[1][4]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Sodium carbonate-sodium bicarbonate buffer (pH 10)[4]
- Phosphate buffer (pH 6.5; 1mM)[4]
- Human plasma (drug-free)
- 2. Instrumentation:
- HPLC system with a Photodiode Array (PDA) detector[4]
- Analytical column: XBridge® Shield RP18 (4.6 × 250 mm, 5 μm)[4]
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- 3. Preparation of Solutions:



- Mobile Phase: Prepare a mixture of acetonitrile and 1mM phosphate buffer (pH 6.5) in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.[4]
- Stock Solution of Lamotrigine (1.0 mg/mL): Prepare by dissolving the reference standard in HPLC grade methanol.[4]
- Working Standard Solutions: Prepare working standards by diluting the stock solution with methanol to obtain concentrations of 100, 10, and 0.1 μg/mL. Spike these into blank human plasma to create calibration standards ranging from 0.1 to 10 μg/mL.[4]
- Internal Standard Stock Solution (100 μ g/mL): Prepare by dissolving chloramphenicol in HPLC grade methanol.[4]
- 4. Sample Preparation:
- To 250 μ L of plasma in a centrifuge tube, add 25 μ L of the internal standard solution.[4]
- Add 250 μL of Na₂CO₃-NaHCO₃ buffer (pH 10).[4]
- Add 2 mL of ethyl acetate.[4]
- Vortex the mixture for 10 minutes.[4]
- Centrifuge at 3500 rpm for 5 minutes.[4]
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
- Reconstitute the residue with 100 μL of the mobile phase.[4]
- Inject 20 μL into the HPLC system.[4]

Chromatographic Conditions



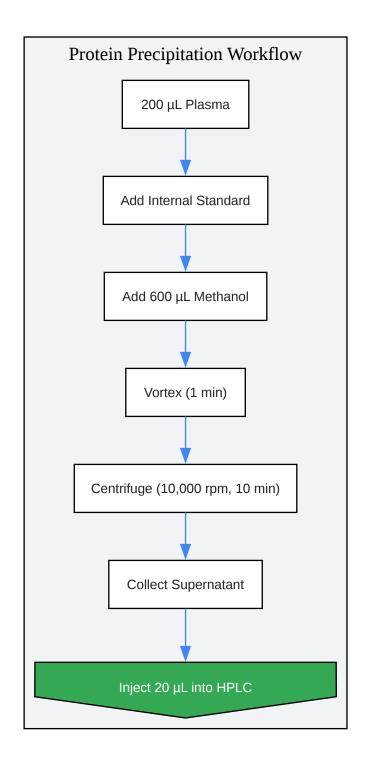
Parameter	Condition
Column	XBridge® Shield RP18 (4.6 × 250 mm, 5 μm)[4]
Mobile Phase	Acetonitrile: 1mM Phosphate Buffer (pH 6.5) (30:70, v/v)[4]
Flow Rate	1.0 mL/min[4]
Injection Volume	20 μL[4]
Column Temperature	Room Temperature[4]
Detection Wavelength	305.7 nm for Lamotrigine, 276.0 nm for Chloramphenicol (IS)[1][4]
Run Time	Approximately 10 minutes[4]

Method Validation Summary

Parameter	Result
Linearity Range	0.1 - 10 μg/mL (r = 0.993)[1]
Limit of Detection (LOD)	0.04 μg/mL[1]
Limit of Quantification (LOQ)	0.1 μg/mL[1]
Intra-day Precision (%RSD)	< 9.0%[1]
Inter-day Precision (%RSD)	< 9.0%[1]
Accuracy (% bias)	-7.6% to 10.1%[1]
Recovery	≥ 98.9%[1]

Visualizations

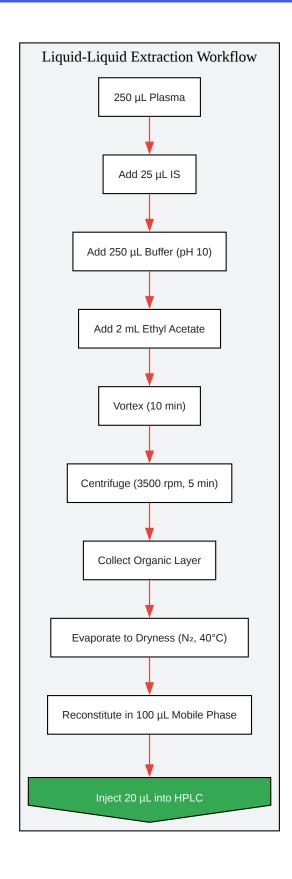




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Caption: Protein Precipitation Experimental Workflow





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Caption: Liquid-Liquid Extraction Experimental Workflow



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- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) methods for Lapdap analysis in plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244401#high-performance-liquid-chromatography-hplc-methods-for-lapdap-analysis-in-plasma]

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